Bexagliflozina

Descripción general

Descripción

- Como un inhibidor de SGLT2, EGT1442 se dirige específicamente al cotransportador de sodio-glucosa 2 (SGLT2) , que juega un papel crucial en la reabsorción renal de glucosa.

- Al inhibir SGLT2, EGT1442 reduce la reabsorción de glucosa en los riñones, lo que lleva a un aumento de la excreción urinaria de glucosa y un control glucémico mejorado.

EGT1442: es un potente y selectivo .

Aplicaciones Científicas De Investigación

Medicina: EGT1442 ha mostrado promesa en management.

Biología: La investigación explora su impacto en la homeostasis de la glucosa y la función renal.

Química: EGT1442 sirve como un valioso compuesto de herramienta para estudiar la inhibición de SGLT2.

Industria: Su potencial aplicación en productos farmacéuticos y campos relacionados es un área de interés.

Mecanismo De Acción

- EGT1442 inhibe SGLT2 en los túbulos renales, evitando la reabsorción de glucosa.

- Esto lleva a un aumento de la excreción urinaria de glucosa, reduciendo los niveles de glucosa en sangre.

- Los objetivos moleculares incluyen la propia proteína SGLT2 y las vías de transporte asociadas.

Análisis Bioquímico

Biochemical Properties

Bexagliflozin interacts with the SGLT2 enzyme, which is responsible for 60% to 90% of renal glucose re-uptake . By inhibiting SGLT2, Bexagliflozin reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, which reduces blood glucose levels independently of insulin sensitivity .

Cellular Effects

Bexagliflozin has a significant impact on cellular processes. It reduces blood glucose levels by causing the kidneys to get rid of more glucose in the urine . This action of Bexagliflozin influences cell function by altering the cellular metabolism of glucose .

Molecular Mechanism

Bexagliflozin exerts its effects at the molecular level by inhibiting the SGLT2 enzyme . This inhibition reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, thereby reducing blood glucose levels .

Temporal Effects in Laboratory Settings

In high-risk type 2 diabetes patients, Bexagliflozin was well tolerated and improved HbA1c, SBP, and weight over time . Non-inferiority was demonstrated for MACE+, with point-estimates for MACE+ and CV death or HF hosp similar to other SGLT2 inhibitors .

Metabolic Pathways

Bexagliflozin is metabolized in the liver mainly by UGT1A9 and, to a lesser extent, CYP3A . The major metabolite of Bexagliflozin is 3’-O-glucuronide, a pharmacologically inactive metabolite .

Transport and Distribution

Bexagliflozin is largely metabolized by UGT1A9, an enzyme more highly expressed in the kidneys than the liver . This suggests that Bexagliflozin may be primarily transported and distributed within the kidneys.

Subcellular Localization

The specific subcellular localization of Bexagliflozin is not mentioned in the search results. Given its mechanism of action, it is likely that Bexagliflozin primarily interacts with the SGLT2 enzyme located in the proximal renal tubule .

Métodos De Preparación

Rutas Sintéticas: La ruta sintética para EGT1442 implica reacciones químicas específicas. Desafortunadamente, las rutas sintéticas detalladas no están fácilmente disponibles en la literatura.

Producción Industrial: La información sobre los métodos de producción industrial a gran escala para EGT1442 es limitada. generalmente se sintetiza mediante síntesis orgánica de varios pasos.

Análisis De Reacciones Químicas

Reactividad: EGT1442 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados durante estas reacciones serían derivados de EGT1442 con grupos funcionales modificados.

Comparación Con Compuestos Similares

Características únicas: La selectividad de EGT1442 para SGLT2 lo diferencia de otros inhibidores de SGLT.

Compuestos similares: Otros inhibidores de SGLT incluyen , , y .

Propiedades

IUPAC Name |

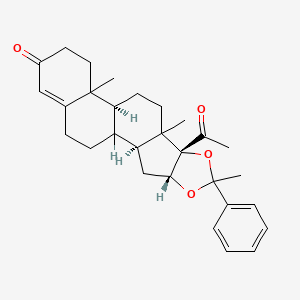

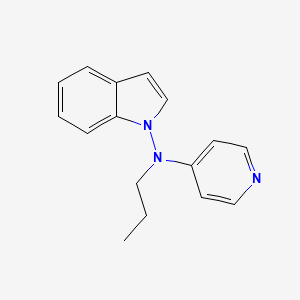

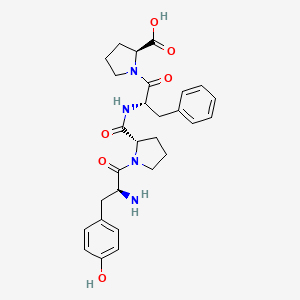

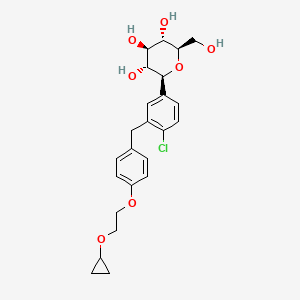

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCRKOKVYTVOLU-SJSRKZJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118567-05-7 | |

| Record name | Bexagliflozin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bexagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BEXAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.